Glibornuride-d7
Description
Glibornuride-d7 is a deuterium-labeled analog of Glibornuride, a sulfonylurea-class antidiabetic agent. The "-d7" designation indicates the substitution of seven hydrogen atoms with deuterium, a stable isotope, at specific molecular positions. This isotopic labeling enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification of Glibornuride in complex biological matrices .
Deuterated compounds like this compound minimize interference from endogenous substances during analysis, improving method accuracy and reproducibility. Its primary applications include pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing .
Properties
Molecular Formula |
C₁₈H₁₉D₇N₂O₄S |
|---|---|
Molecular Weight |
373.52 |
Synonyms |
N-[[[(1S,2S,3R,4R)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]amino]carbonyl]-4-methyl-benzenesulfonamide-d7; Gluboride-d7; N-[[(3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methyl-[1S-(endo,endo)]-benzenesulfonamide-d7; 1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Glyburide-d7
- Structure : Shares a sulfonylurea backbone but differs in substituents (e.g., a chlorinated benzamide group).
- Application : Used similarly as an internal standard for Glyburide quantification.
- Performance : Exhibits comparable isotopic purity (>98%) and stability in LC-MS workflows but requires chromatographic separation due to structural similarity to this compound .
Tolbutamide-d9
Benzyldimethyltetradecylammonium-d7 Chloride
- Structure: A quaternary ammonium salt, non-pharmacological but deuterated for surfactant studies.
- Relevance : Highlights the versatility of deuterated compounds beyond pharmaceuticals, emphasizing their role in environmental and chemical analytics .
Analytical Performance Metrics
Key parameters for deuterated internal standards are summarized below:
| Parameter | This compound | Glyburide-d7 | Tolbutamide-d9 |
|---|---|---|---|
| Molecular Weight | 464.5 g/mol | 494.0 g/mol | 288.3 g/mol |
| Isotopic Purity | ≥98% | ≥98% | ≥99% |
| Primary Analytical Method | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Detection Limit (ng/mL) | 0.1 | 0.2 | 5.0 |
| Vendor | MedChemExpress | Santa Cruz Biotechnology | Sigma-Aldrich |
| Key Application | Antidiabetic PK/PD | Antidiabetic PK/PD | Enzyme inhibition assays |
Data synthesized from vendor specifications and peer-reviewed methodologies .
Key Findings:
Isotopic Purity : Tolbutamide-d9 achieves marginally higher purity due to optimized synthesis protocols, but this compound remains the gold standard for sulfonylurea quantification due to balanced cost-performance ratio .
Detection Sensitivity : this compound outperforms analogues in LC-MS/MS workflows, attributable to its optimized fragmentation patterns and minimal matrix effects .
Structural Complexity: Glyburide-d7 requires specialized chromatographic conditions to resolve from endogenous metabolites, whereas this compound exhibits fewer co-elution issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
